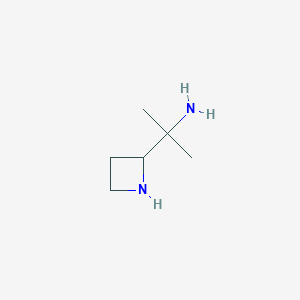![molecular formula C28H19NO B13698593 N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine is a complex organic compound that belongs to the class of naphthobenzofurans. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a naphtho[2,3-b]benzofuran core with an amine group attached to a biphenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans. The process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring via the elimination of a water molecule . The starting materials, such as phenols, arylglyoxals, and cyclic 1,3-diketones, are prepared through a three-component condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and photochemical reactors could be considered to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling and glucose homeostasis . Additionally, the compound’s aromatic structure allows it to interact with DNA and proteins, potentially leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-b]benzofuran derivatives: These compounds share the same core structure but differ in the substituents attached to the aromatic rings.
Biphenyl derivatives: Compounds with a biphenyl moiety but different functional groups attached to the biphenyl rings.
Dibenzo[b,d]furan derivatives: These compounds have a similar fused ring system but differ in the position and type of substituents.
Uniqueness
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine is unique due to its specific combination of a naphtho[2,3-b]benzofuran core and a biphenyl moiety with an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C28H19NO |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-(4-phenylphenyl)naphtho[2,3-b][1]benzofuran-2-amine |
InChI |
InChI=1S/C28H19NO/c1-2-6-19(7-3-1)20-10-12-23(13-11-20)29-24-14-15-27-26(18-24)25-16-21-8-4-5-9-22(21)17-28(25)30-27/h1-18,29H |
InChI-Schlüssel |
RKPAKHSFEVWSKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)OC5=CC6=CC=CC=C6C=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)



![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)
![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)


![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)




![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
